![molecular formula C14H26O4 B1158448 (1S,3R,6S)-6-[(E,3R)-3-hydroxybut-1-enyl]-6-methoxy-1,5,5-trimethylcyclohexane-1,3-diol CAS No. 956869-95-7](/img/structure/B1158448.png)
(1S,3R,6S)-6-[(E,3R)-3-hydroxybut-1-enyl]-6-methoxy-1,5,5-trimethylcyclohexane-1,3-diol
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Description
(1S,3R,6S)-6-[(E,3R)-3-hydroxybut-1-enyl]-6-methoxy-1,5,5-trimethylcyclohexane-1,3-diol is a useful research compound. Its molecular formula is C14H26O4. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis
The compound has potential applications in biocatalysis, particularly in the synthesis of chiral active pharmaceutical ingredients (APIs). Enzymes like ene reductase (ER) and alcohol dehydrogenase (ADH) can be used to set stereocenters in the synthesis process, which is crucial for the production of specific APIs .
Allylic Oxidation
In organic synthesis, allylic oxidation is a valuable reaction. The compound can be used in peroxygenase-catalyzed allylic oxidation, which is a key step in the telescoped synthesis of certain cyclohexanecarbonitrile derivatives. This process is significant for the development of new pharmaceuticals .
Nanosheet Synthesis
The structural similarity of the compound to other cyclohexane derivatives suggests its potential use in the synthesis of nanosheets, such as 3R-NbS2. These nanosheets have applications in electrocatalysis and could be used in the hydrogen evolution reaction (HER), which is a part of water splitting to generate hydrogen fuel .
Electrocatalysis
Given the compound’s structural features, it could be explored for electrocatalytic activities. Similar structures have been investigated for their electrocatalytic HER activity, which is pivotal in energy conversion and storage technologies .
Enantioselective Synthesis
The compound could be used in enantioselective synthesis, where enzymes catalyze the formation of enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
properties
IUPAC Name |
(1S,3R,6S)-6-[(E,3R)-3-hydroxybut-1-enyl]-6-methoxy-1,5,5-trimethylcyclohexane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-10(15)6-7-14(18-5)12(2,3)8-11(16)9-13(14,4)17/h6-7,10-11,15-17H,8-9H2,1-5H3/b7-6+/t10-,11-,13+,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSLOCCENWDIG-UYJPZPQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@]1([C@@](C[C@@H](CC1(C)C)O)(C)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91885086 |
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